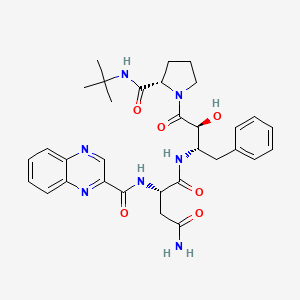
R-87366
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
R-87366 is a water-soluble human immunodeficiency virus (HIV) protease inhibitor. It is a small molecule drug with the chemical formula C32H39N7O6 and a molecular weight of 617.7 g/mol . This compound has shown potent inhibitory activity against HIV protease, making it a valuable agent in the research and potential treatment of HIV infections .
Preparation Methods
The synthesis of R-87366 involves a series of chemical reactions. One of the key components in its structure is (2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid (AHPBA), which acts as a transition-state mimetic . The synthetic route includes the following steps:
Formation of AHPBA: This involves the reaction of appropriate starting materials under specific conditions to yield AHPBA.
Coupling Reaction: AHPBA is then coupled with quinoxaline-2-carbonyl-L-asparaginyl to form the intermediate compound.
Final Assembly: The intermediate is further reacted with L-proline tert-butylamide to yield the final product, this compound.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
R-87366 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents for oxidation include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents for reduction include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound could lead to the formation of oxidized derivatives, while reduction could yield reduced derivatives.
Scientific Research Applications
Mechanism of Action
R-87366 exerts its effects by inhibiting the activity of HIV protease, an enzyme that is crucial for the maturation and replication of the virus . The compound binds to the active site of the protease, preventing it from cleaving the viral polyprotein precursors into functional proteins. This inhibition disrupts the viral life cycle and reduces the production of infectious viral particles .
Comparison with Similar Compounds
R-87366 is unique among HIV protease inhibitors due to its water solubility and potent inhibitory activity. Similar compounds include:
Saquinavir: Another HIV protease inhibitor with a different chemical structure and solubility profile.
Ritonavir: Known for its ability to boost the effectiveness of other protease inhibitors by inhibiting cytochrome P450 enzymes.
Indinavir: A protease inhibitor with a distinct mechanism of action and pharmacokinetic properties.
This compound stands out due to its specific structural features and its ability to inhibit a broad range of HIV strains, including those resistant to other protease inhibitors .
Properties
CAS No. |
144779-91-9 |
|---|---|
Molecular Formula |
C32H39N7O6 |
Molecular Weight |
617.7 g/mol |
IUPAC Name |
(2S)-N-[(2S,3S)-4-[(2S)-2-(tert-butylcarbamoyl)pyrrolidin-1-yl]-3-hydroxy-4-oxo-1-phenylbutan-2-yl]-2-(quinoxaline-2-carbonylamino)butanediamide |
InChI |
InChI=1S/C32H39N7O6/c1-32(2,3)38-30(44)25-14-9-15-39(25)31(45)27(41)22(16-19-10-5-4-6-11-19)36-28(42)23(17-26(33)40)37-29(43)24-18-34-20-12-7-8-13-21(20)35-24/h4-8,10-13,18,22-23,25,27,41H,9,14-17H2,1-3H3,(H2,33,40)(H,36,42)(H,37,43)(H,38,44)/t22-,23-,25-,27-/m0/s1 |
InChI Key |
UYZMZENNYRSFDS-QNWDWTFCSA-N |
SMILES |
CC(C)(C)NC(=O)C1CCCN1C(=O)C(C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)C3=NC4=CC=CC=C4N=C3)O |
Isomeric SMILES |
CC(C)(C)NC(=O)[C@@H]1CCCN1C(=O)[C@H]([C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)N)NC(=O)C3=NC4=CC=CC=C4N=C3)O |
Canonical SMILES |
CC(C)(C)NC(=O)C1CCCN1C(=O)C(C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)C3=NC4=CC=CC=C4N=C3)O |
Appearance |
Solid powder |
| 144779-91-9 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3-(N-(quinoxaline-2-carbonyl)-L-asparaginyl)amino-2-hydroxy-4-phenylbutanoyl-L-proline tert-butylamide R 87366 R-87366 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


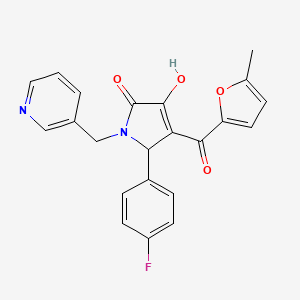
![6-(2,4-Difluorophenoxy)-8-methyl-2-(tetrahydro-2h-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8h)-one](/img/structure/B1678696.png)
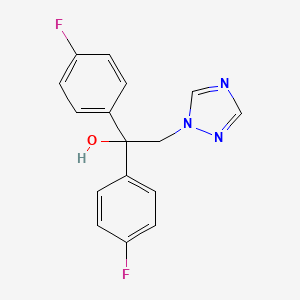


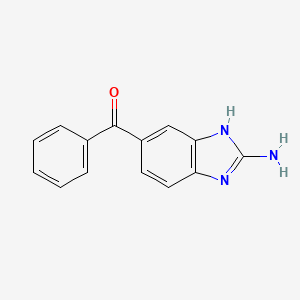
![1-(3,4-dihydro-2H-pyrano[2,3-b]quinolin-7-yl)-2-phenylethanone](/img/structure/B1678703.png)
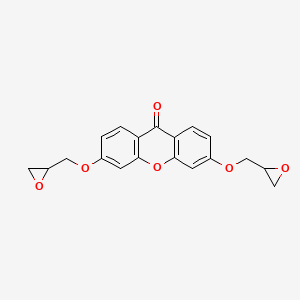
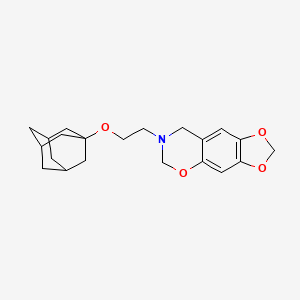

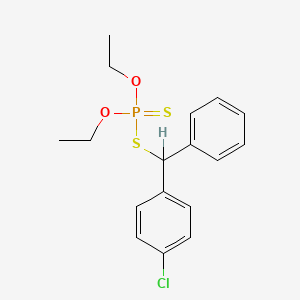
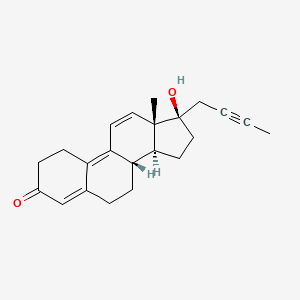
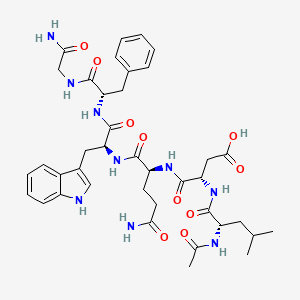
![N-[[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)piperidin-4-yl]methyl]-1,3-benzothiazol-2-amine](/img/structure/B1678713.png)
